1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Amide Coupling Building Block Efficiency

Accelerate CNS drug discovery: 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 2092724-33-7) features a free carboxylic acid (pKa 4.28) for direct, one-step amide coupling—eliminating deprotection steps and reducing synthesis time by ~20–30%. The 2-fluoropyridin-4-yl motif delivers a validated CNS pharmacophore (optimized logD 1.6) and metabolic soft-spot blockade at C2. Unlike its ethyl ester analog (CAS 2097960-16-0) or 3-fluoro regioisomer, this β-amino acid scaffold ensures conformational constraint and compact pharmacophore geometry essential for SAR fidelity. Supplied at 98% purity for seamless integration into parallel library synthesis and fragment elaboration.

Molecular Formula C10H11FN2O2
Molecular Weight 210.2 g/mol
CAS No. 2092724-33-7
Cat. No. B1481422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid
CAS2092724-33-7
Molecular FormulaC10H11FN2O2
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=CC(=NC=C2)F
InChIInChI=1S/C10H11FN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15)
InChIKeyBHINZIPYLFDCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 2092724-33-7): Structural Identity, Physicochemical Profile, and Comparator Positioning for Procurement Decisions


1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 2092724-33-7, molecular formula C10H11FN2O2, MW 210.20 g/mol) is a synthetic fluorinated heterocyclic building block belonging to the 3-pyrrolidinecarboxylic acid class . It carries a 2-fluoropyridin-4-yl substituent at the pyrrolidine N1 position and a free carboxylic acid at C3. Predicted physicochemical parameters include a calculated pKa of 4.28 ± 0.20, XlogP of 1.1, topological polar surface area (TPSA) of 53.4 Ų, one hydrogen bond donor (HBD), five hydrogen bond acceptors (HBA), and two rotatable bonds . This compound is supplied as a research intermediate with documented purity of 98% (Leyan) and is classified under GHS07 with hazard statements H302-H315-H319-H335 . It is structurally related to, but functionally differentiated from, several close analogs including ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate (CAS 2097960-16-0), 2-fluoro-4-(pyrrolidin-1-yl)pyridine (CAS 1352318-60-5), N-(2-fluoropyridine-4-carbonyl)-L-proline (CAS 123412-43-1), and 4-(3-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 2168748-14-7).

Why 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs Without Functional Consequence


The pyrrolidine-3-carboxylic acid scaffold is not functionally interchangeable with its closest structural analogs due to three non-trivial molecular determinants. First, the free carboxylic acid at C3 (pKa 4.28) confers direct amide-coupling competence without a deprotection step, whereas its ethyl ester congener (CAS 2097960-16-0) has zero hydrogen bond donors and four rotatable bonds, requiring saponification prior to conjugation . Second, the 2-fluoropyridin-4-yl substitution pattern places the electron-withdrawing fluorine atom ortho to the pyridine nitrogen, dramatically reducing pyridine basicity (2-fluoropyridine conjugate acid pKa ≈ -0.44 vs. 3-fluoropyridine pKa ≈ 2.97 in the free pyridine context), which modulates both hydrogen-bonding capacity and metal-coordination behavior relative to the 3-fluoro regioisomer . Third, the pyrrolidine-3-carboxylic acid backbone represents a β-amino acid architecture that imposes different conformational constraints and amide-bond geometry compared with the α-amino acid L-proline scaffold found in N-(2-fluoropyridine-4-carbonyl)-L-proline, which additionally introduces a carbonyl linker that alters the spatial relationship between the pyridine ring and the carboxylic acid . These differences mean that substituting any of these analogs for the target compound will alter the reactivity, geometry, and physicochemical profile of downstream products—risks that are magnified in multi-step synthetic sequences and in structure-activity relationship (SAR) campaigns where subtle electronic or steric perturbations can abolish target binding.

Quantitative Differentiation Evidence for 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid Against Closest Analogs


Free Carboxylic Acid vs. Ethyl Ester: Direct Conjugation Competence Without Deprotection Overhead

The target compound possesses a free carboxylic acid (HBD count = 1, rotatable bonds = 2), enabling direct amide bond formation with primary or secondary amines via standard coupling reagents such as HATU or EDC/HOBt. By contrast, ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate (CAS 2097960-16-0) is a protected ester with HBD count = 0 and rotatable bonds = 4, requiring a separate saponification step (e.g., LiOH, THF/H2O) to liberate the free acid before coupling . The absence of a hydrogen bond donor in the ester eliminates the possibility of carboxyl-directed hydrogen-bonding interactions during target engagement. Furthermore, the carboxylic acid moiety of the target compound is ionizable at physiological pH (predicted pKa 4.28 ± 0.20), meaning it exists predominantly as the carboxylate anion at pH 7.4, whereas the ethyl ester remains neutral across the full physiological pH range . This ionization difference directly impacts aqueous solubility—a critical parameter for in vitro assay behavior and downstream pharmacokinetic profiling of derived lead compounds [1].

Medicinal Chemistry Amide Coupling Building Block Efficiency

2-Fluoropyridin-4-yl vs. 3-Fluoropyridin-4-yl Regioisomer: Electronic Modulation of Pyridine Basicity and Target Engagement

The position of the fluorine substituent on the pyridine ring critically determines the electronic character of the heterocycle. In the target compound, fluorine occupies the 2-position (ortho to the pyridine nitrogen), strongly withdrawing electron density and reducing the pKa of the pyridine conjugate acid to approximately -0.44 (measured for 2-fluoropyridine) . The regioisomeric 4-(3-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 2168748-14-7), bearing fluorine at the 3-position (meta to pyridine nitrogen), has a conjugate acid pKa of approximately 2.97 (literature value for 3-fluoropyridine), making it roughly 3,400-fold more basic [1]. This ~3.4 pKa unit difference translates to distinct protonation states at physiological and subcellular pH, influencing hydrogen-bond donor/acceptor behavior and metal-chelation propensity. Additionally, the 2-fluoropyridin-4-yl motif has been specifically exploited in high-affinity nicotinic acetylcholine receptor (nAChR) PET tracer ligands such as [11C]JHU85270 (Ki = 86–115 pM; Ki/Ki(epibatidine) = 1.7, logD7.4 = 1.6), where the 2-fluoropyridine moiety contributes to both target affinity and favorable brain kinetics [2].

Medicinal Chemistry Kinase Inhibitors Halogen Bonding

Pyrrolidine-3-carboxylic Acid (β-Amino Acid) vs. L-Proline (α-Amino Acid) Scaffold: Conformational Constraint and Amide Bond Geometry

The target compound incorporates a pyrrolidine-3-carboxylic acid scaffold—a β-amino acid architecture in which the carboxylate is attached to the C3 rather than C2 position of the pyrrolidine ring. This contrasts with N-(2-fluoropyridine-4-carbonyl)-L-proline (CAS 123412-43-1), which utilizes the α-amino acid L-proline scaffold (pyrrolidine-2-carboxylic acid) and connects the 2-fluoropyridine moiety via a carbonyl linker . In the target compound, the 2-fluoropyridin-4-yl group is directly N-linked to the pyrrolidine, eliminating the carbonyl spacer and shortening the pyridine-to-carboxylate distance. The β-amino acid scaffold also alters the dihedral angle preferences of the resulting amide bond in derivatives: β-amino acid-derived amides adopt distinct φ/ψ torsional profiles compared with α-amino acid amides, as established in peptidomimetic design literature [1]. Furthermore, the pyrrolidine-3-carboxylic acid scaffold has been validated as a productive core in endothelin A (ETA) receptor antagonists (e.g., Atrasentan/ABT-627, Ki = 0.034 nM for ETA with 2,000-fold selectivity over ETB), demonstrating that this β-amino acid architecture is competent for high-affinity target engagement when appropriately elaborated [2].

Peptidomimetics Conformational Analysis Scaffold Hopping

Supplier-Qualified Purity Specification: 98% vs. Industry-Default 95%

The target compound is commercially supplied by Leyan (Product No. 2271087) with a documented purity specification of 98%, based on in-house QC analysis . This exceeds the 95% purity typical for this compound class as reported by other chemical suppliers [1]. A 3-percentage-point purity difference, while seemingly modest, can translate to significantly lower levels of unidentified impurities that may act as stoichiometric poisons in catalytic reactions (e.g., palladium-catalyzed cross-couplings), interfere with biological assay readouts at micromolar test concentrations, or introduce batch-to-batch variability in multi-step synthetic sequences. The compound is stored long-term in a cool, dry place and is classified as non-hazardous for transport (DOT/IATA) . GHS classification includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), consistent with the hazard profile of related fluoropyridine-pyrrolidine intermediates .

Quality Control Synthetic Reliability Procurement Specification

Halogen-Substituted Heterocycle Motif: Fluorine at the 2-Position of Pyridine Enhances Metabolic Stability—Class-Level SAR Evidence

Fluorine substitution on aromatic and heteroaromatic rings is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism at the substituted position, increasing metabolic half-life and reducing clearance. Within the pyrrolidine-3-carboxylic acid chemical series specifically, Jae et al. (2001) demonstrated that adding a fluorine substituent to the lead scaffold of pyrrolidine-3-carboxylic acid ETA antagonists 'further increases the binding activity and provides a metabolically stable and orally bioavailable ETA-selective antagonist' [1]. This class-level SAR principle—that fluorine incorporation on the aromatic ring of pyrrolidine-3-carboxylic acid derivatives enhances both target affinity and metabolic stability—directly supports the rationale for selecting the 2-fluoropyridin-4-yl variant over non-fluorinated pyridinyl analogs. More broadly, the 2-fluoropyridin-4-yl pharmacophore has been successfully deployed in CNS-penetrant PET tracer ligands and kinase inhibitor programs where fluorine-mediated modulation of both potency and metabolic stability is critical [2].

Drug Metabolism Halogen Effects Lead Optimization

High-Impact Application Scenarios for 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Direct Amide Coupling in Parallel Library Synthesis Without Pre-activation or Deprotection

The free carboxylic acid functionality (HBD = 1, pKa 4.28) of 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid enables direct, one-step amide bond formation with diverse amine building blocks using standard coupling reagents (HATU, EDC, T3P) . This contrasts with the ethyl ester analog, which requires a separate saponification step and subsequent acidification/extraction before coupling. In parallel medicinal chemistry libraries aiming to elaborate the 2-fluoropyridin-4-yl-pyrrolidine scaffold with 24–96 amine diversity elements, eliminating one synthetic step per library member can reduce total synthesis time by approximately 20–30% and avoid yield losses of 5–15% typically associated with ester hydrolysis and workup. The 98% commercial purity specification further supports direct use without pre-purification in library formats .

CNS-Targeted Lead Optimization Exploiting the 2-Fluoropyridin-4-yl Pharmacophore

The 2-fluoropyridin-4-yl moiety has been validated in CNS-penetrant PET tracer ligands such as [11C]JHU85270, which achieves high nAChR affinity (Ki = 86–115 pM) with a logD7.4 of 1.6—within the optimal range (0–2) for brain uptake and washout kinetics . For medicinal chemistry programs targeting CNS receptors or enzymes, the target compound provides a building block that pre-installs this validated CNS pharmacophore. The reduced pyridine basicity (2-fluoropyridine pKa ≈ -0.44 vs. unsubstituted pyridine pKa 5.25) minimizes lysosomal trapping and reduces P-glycoprotein recognition compared with more basic pyridine analogs . This makes the compound particularly suitable as a starting point for CNS lead generation where target engagement in the brain must be balanced against systemic clearance.

β-Amino Acid Scaffold for Peptidomimetic Design with Non-Classical Amide Geometry

The pyrrolidine-3-carboxylic acid core provides a β-amino acid scaffold that is structurally distinct from the α-amino acid L-proline scaffold. When incorporated into peptidomimetic backbones, β-amino acid residues adopt different φ/ψ dihedral angle distributions than α-amino acids, enabling access to non-classical secondary structure motifs . The direct N-aryl linkage (without an intervening carbonyl as in proline-derived analogs) further shortens the distance between the pyridine ring and the carboxylic acid, producing a more compact pharmacophore. This scaffold architecture has precedent in high-affinity endothelin receptor antagonists where pyrrolidine-3-carboxylic acid derivatives achieve picomolar binding (Ki = 0.034 nM for A-216546 at ETA) with >2,000-fold subtype selectivity, demonstrating that this β-amino acid core is competent for highly specific molecular recognition .

Fluorine-Containing Fragment for 19F NMR-Based Screening and Metabolic Stability Engineering

The single fluorine atom at the 2-position of the pyridine ring provides a unique 19F NMR handle (100% natural abundance, spin ½, high gyromagnetic ratio) that can be exploited in fragment-based drug discovery (FBDD) for both ligand-observed and protein-observed 19F NMR screening experiments . This enables direct monitoring of protein-ligand interactions without the need for additional fluorination steps. Concurrently, fluorine at C2 of pyridine blocks a major site of CYP450-mediated oxidative metabolism, as established across multiple fluorinated drug series . The combination of an NMR-active reporter atom and a metabolic soft-spot blockade in a single, commercially available building block (MW 210.20) makes this compound a pragmatic choice for fragment elaboration campaigns where both biophysical assay compatibility and downstream lead metabolic stability are prioritized.

Quote Request

Request a Quote for 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.